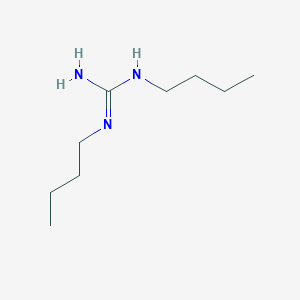

Guanidine, N,N'-dibutyl-

Overview

Description

Guanidine, N,N’-dibutyl- is a chemical compound with the molecular formula C9H21N3. Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities .

Synthesis Analysis

The synthesis of guanidines can be achieved through various methods. One of the common methods involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . The reaction of nucleophilic substitution of the aldehyde groups of modified Na-carboxymethylcellulose (Na-CMC) by guanidine under different conditions has also been studied .Chemical Reactions Analysis

The regularities of the reaction of nucleophilic substitution of the aldehyde groups of modified Na-carboxymethylcellulose (Na-CMC) by guanidine under different conditions have been studied . The maximal replacement of reactive electrophilic groups by nucleophilic reagent depends on the pH value of the medium, molar ratio of guanidine, and the degree of oxidation of cellulose ester .Scientific Research Applications

Organic Synthesis

Guanidine, N,N’-dibutyl-: serves as a versatile building block in organic synthesis. It is used in the one-pot synthesis of diverse N,N’-disubstituted guanidines , which are valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The high yields and mild conditions of these reactions make it a preferred choice for synthesizing complex organic molecules.

Pharmaceutical Development

In pharmaceuticals, N,N’-dibutylguanidine is utilized for its ability to form hydrogen bonds and its planarity, which are crucial in the design of kinase inhibitors and α2-noradrenaline receptor antagonists . Its structural features enable interaction with biological targets, making it an important component in drug design.

Biological Applications

The guanidine group’s high basicity and ability to form stable guanidinium cations make it ideal for biological applications. It’s used in DNA minor groove binders, which are compounds that can interact with DNA to modulate its function . This has implications in gene therapy and molecular biology research.

Catalysis

N,N’-dibutylguanidine: is also employed as a catalyst due to its ability to stabilize transition states and intermediates in chemical reactions. Its use in catalysis extends to the synthesis of cyclic guanidines, which are present in many natural products and compounds of medicinal interest .

Material Science

In material science, N,N’-dibutylguanidine is explored for the preparation of complex biocidal additives. These additives have potential applications in creating materials with antimicrobial properties, which is crucial for medical devices and public health infrastructure .

Mechanism of Action

Target of Action

Guanidine, a strong organic base, primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine also interacts with other targets such as Ribonuclease pancreatic, DNA, Disks large homolog 4, Lysozyme, Guanidinoacetate N-methyltransferase, and Arginase .

Mode of Action

Guanidine acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological functions of these targets, affecting the overall metabolic processes in the body.

Biochemical Pathways

The biochemical pathways affected by Guanidine are primarily related to protein metabolism. Guanidine is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The exact biochemical pathways and their downstream effects are complex and depend on the specific targets and the physiological context.

Pharmacokinetics

Guanidine is rapidly absorbed and distributed in the body . The half-life of Guanidine is approximately 7-8 hours . These properties impact the bioavailability of Guanidine, influencing its therapeutic effects.

Result of Action

The primary result of Guanidine’s action is the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert . . The molecular and cellular effects of Guanidine’s action are complex and depend on the specific targets and the physiological context.

Action Environment

The action, efficacy, and stability of Guanidine can be influenced by various environmental factors. These may include the physiological pH, which affects the existence of Guanidine primarily as guanidium ions . Other factors such as temperature, presence of other substances, and specific conditions within the body can also influence the action of Guanidine.

Future Directions

properties

IUPAC Name |

1,2-dibutylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEJAEDEMWCUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=NCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563856 | |

| Record name | N,N''-Dibutylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34331-58-3, 57028-96-3 | |

| Record name | N,N''-Dibutylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | poly(hexamethyleneguanide) hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)